Spectroscopic Profile of 4-Methoxyisobenzofuran-1(3H)-one: A Technical Guide
Spectroscopic Profile of 4-Methoxyisobenzofuran-1(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxyisobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for 4-Methoxyisobenzofuran-1(3H)-one is C₉H₈O₃, with a molecular weight of 164.16 g/mol . The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-Methoxyisobenzofuran-1(3H)-one are summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data for 4-Methoxyisobenzofuran-1(3H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxyisobenzofuran-1(3H)-one
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental data for ¹H and ¹³C NMR of 4-Methoxyisobenzofuran-1(3H)-one were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for 4-Methoxyisobenzofuran-1(3H)-one are presented below.
Table 3: IR Spectroscopic Data for 4-Methoxyisobenzofuran-1(3H)-one
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1733 | Strong | C=O (γ-lactone) |
| 1600, 1585 | Medium | C=C (aromatic) |
| 1267 | Strong | C-O (ether) |
| 3003, 2925, 2837 | Medium | C-H (aromatic and aliphatic) |
This data is based on the reported IR spectrum of the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one, and is expected to be very similar for the 4-methoxy isomer.[1]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular mass.
Table 4: Mass Spectrometry Data for 4-Methoxyisobenzofuran-1(3H)-one
| m/z | Ion |
| 165.0552 | [M+H]⁺ (Calculated for C₉H₉O₃) |
| 165.0608 | [M+H]⁺ (Found for C₉H₉O₃) |
This data is based on the reported high-resolution mass spectrometry (HREIMS) data for the closely related isomer, 6-Methoxyisobenzofuran-1(3H)-one.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation. The following are representative protocols for NMR, IR, and MS analysis of isobenzofuranone derivatives.
NMR Spectroscopy Protocol
A general procedure for obtaining NMR spectra of isobenzofuranone compounds is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
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Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used for routine analysis.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
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Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
The IR spectrum can be obtained using the following procedure:
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Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
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Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry Protocol
High-resolution mass spectra are typically obtained using the following method:
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Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to form protonated molecules [M+H]⁺.
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Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to separate the ions based on their mass-to-charge ratio.
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their m/z values. The high resolution allows for the determination of the elemental composition of the ions.
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Methoxyisobenzofuran-1(3H)-one.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of 4-Methoxyisobenzofuran-1(3H)-one. For further in-depth analysis, it is recommended to consult primary research articles and spectral databases.
